4-Amino-1-methylpiperidine
Overview
Description
4-Amino-1-methylpiperidine is a chemical compound that is part of the 4-aminopiperidine class, which includes a variety of therapeutic agents. These compounds are known for their extensive metabolism by cytochrome P450s, particularly by the CYP3A4 isoform, which catalyzes their N-dealkylation reaction . The compound is also a key structural motif in various bioactive compounds, including pharmaceuticals .
Synthesis Analysis
The synthesis of 4-aminopiperidine derivatives can be achieved through various methods. One approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in producing fluorinated azaheterocycles that serve as bifunctional building blocks for pharmaceutical compounds . Another method for synthesizing 4-aminopiperidine derivatives is the Curtius rearrangement, which is part of an efficient and convenient synthesis pathway that starts from isonipecotate . Additionally, an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, has been reported, utilizing an Overman rearrangement as a key step .
Molecular Structure Analysis
The molecular structure and electronic properties of 4-aminopiperidine derivatives have been studied using quantum chemical calculations, including ab initio HF and density functional theory (DFT) calculations. These studies include natural bond orbital (NBO) analysis, which provides insights into atomic charges, electronic exchange interactions, and charge delocalization . Furthermore, the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been reported, which can be incorporated into a helical conformation in β-peptide oligomers .
Chemical Reactions Analysis
The chemical reactivity of 4-aminopiperidine derivatives has been explored in various contexts. For instance, the metabolism of these compounds by cytochrome P450s has been studied, revealing the importance of molecular interactions between the substrates and the active site residues of CYP3A4 . Additionally, the synthesis of 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides has been achieved using a palladium-catalyzed Buchwald-Hartwig amination reaction, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopiperidine derivatives have been characterized through various spectroscopic techniques, including FTIR and FT-Raman spectroscopy. These studies provide information on vibrational spectra, which are essential for understanding the molecular structure and interactions . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a new paramagnetic monomer, also highlights the unique properties of these compounds, such as their suitability for spin labeling .
Scientific Research Applications
Efficient Fmoc Group Removal
4-Methylpiperidine, a relative of 4-Amino-1-methylpiperidine, has been utilized in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) for Fmoc group removal. This process is critical for synthesizing peptides with high purity and yield. Notably, using diluted solutions of 4-methylpiperidine enhances environmental and human safety while reducing costs (Rodríguez et al., 2019).
Reductive Amination of Piperidinones
The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, closely related to 4-Amino-1-methylpiperidine, yields products with potential applications as analgesics, neuroleptics, and antihistamines. These products demonstrate significant efficacy and are characterized using various spectral techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Synthesis of Novel Ortho-Aminocarbonitriles
1-Methylpiperidin-4-one, a compound similar to 4-Amino-1-methylpiperidine, is used in the synthesis of ortho-aminocarbonitriles and dicyanoanilines, indicating its versatility in chemical reactions (Mojtahedi et al., 2016).
TOAC as a Material Science and Biochemistry Tool
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 4-Amino-1-methylpiperidine, is used in peptides as a β-turn and 310/α-helix inducer. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its applications in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Metabolism of 4-Aminopiperidine Drugs
4-Aminopiperidines, including 4-Amino-1-methylpiperidine, are metabolized by cytochrome P450s, primarily CYP3A4. Understanding the molecular interactions in this metabolism aids in drug design, offering insights into optimizing drug metabolism (Sun & Scott, 2011).
Safety And Hazards
4-Amino-1-methylpiperidine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOCUZOKRULSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372116 | |
Record name | 4-Amino-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylpiperidine | |
CAS RN |
41838-46-4 | |
Record name | 4-Amino-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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